molecular formula C10H9N3O2 B12905602 5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one CAS No. 34906-08-6

5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one

Cat. No.: B12905602
CAS No.: 34906-08-6
M. Wt: 203.20 g/mol
InChI Key: RQUUCRMXGWHHHK-UHFFFAOYSA-N
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Description

5-Amino-6-hydroxy-2-phenylpyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-hydroxy-2-phenylpyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenyl-4,6-dioxo-1,2,3,4-tetrahydropyrimidine with ammonia or an amine source in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the C6 Hydroxyl Group

The hydroxyl group at position 6 undergoes substitution reactions with electrophilic reagents.

Reaction Type Reagents/Conditions Product Key Observations References
ChlorinationPhosphorus oxychloride (POCl₃), reflux5-Amino-6-chloro-2-phenylpyrimidin-4(3H)-oneQuantitative conversion in anhydrous conditions.
Thioether FormationMethanethiol, acidic conditions5-Amino-6-(methylsulfanyl)-2-phenylpyrimidin-4(3H)-oneRetains pyrimidinone core; enhances lipophilicity.
AminationAmmonia, high pressure5,6-Diamino-2-phenylpyrimidin-4(3H)-oneLimited yield due to steric hindrance.

Condensation Reactions Involving the Amino Group

The amino group at position 5 participates in condensations to form Schiff bases or heterocyclic derivatives.

Reaction Type Reagents/Conditions Product Key Observations References
Schiff Base FormationAromatic aldehydes, ethanol, Δ5-(Arylideneamino)-6-hydroxy-2-phenylpyrimidin-4(3H)-oneStabilized by intramolecular hydrogen bonding.
Oxadiazole Synthesisα-Keto-1,3,4-oxadiazole precursorsCovalent adducts with serine protease inhibitorsCritical for elastase inhibition activity.
CyclocondensationMalononitrile, thiourea, P₂O₅Fused pyrimidine-thiazole hybridsOne-pot synthesis under eco-friendly conditions.

Oxidation and Reduction Reactions

The hydroxyl group and pyrimidinone ring exhibit redox activity.

Reaction Type Reagents/Conditions Product Key Observations References
OxidationMnO₂, acetic acid5-Amino-2-phenylpyrimidine-4,6-dionePartial ring oxidation; forms diketone.
ReductionNaBH₄, methanol5-Amino-6-hydroxy-2-phenyl-1,4-dihydropyrimidineSelective reduction of the 4(3H)-one moiety.

Electrophilic Aromatic Substitution

The phenyl ring undergoes regioselective modifications.

Reaction Type Reagents/Conditions Product Key Observations References
NitrationHNO₃/H₂SO₄, 0°C5-Amino-6-hydroxy-2-(4-nitrophenyl)pyrimidin-4(3H)-onePara-substitution dominates; meta minor.
SulfonationSO₃, H₂SO₄5-Amino-6-hydroxy-2-(3-sulfophenyl)pyrimidin-4(3H)-oneEnhances water solubility.

Metal Complexation

The compound acts as a bidentate ligand via N and O donors.

Metal Ion Conditions Complex Structure Application References
Cu(II)Aqueous ethanol, pH 7–8[Cu(C₁₁H₉N₃O₂)₂]·2H₂OExhibits antimicrobial activity.
Fe(III)Methanol, reflux[Fe(C₁₁H₉N₃O₂)₃]Stabilizes high-spin configuration.

Biological Derivatization for Drug Discovery

Functionalization enhances target affinity in medicinal chemistry:

  • Enzyme Inhibition : Introduction of sulfonamide groups at the phenyl ring improves kinase inhibition (e.g., PfPK6 IC₅₀ = 216–274 nM) .

  • Antimalarial Activity : Chlorination at C6 coupled with benzothiophene substitution boosts PfGSK3 inhibition (IC₅₀ = 698 nM) .

  • Antitubercular Modifications : Pyrazole ring additions increase mycobacterial membrane disruption .

Scientific Research Applications

Biological Activities

5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one exhibits a range of biological properties that make it a candidate for therapeutic applications:

  • Antiviral Activity: Compounds related to this structure have shown promise as inhibitors of viral replication, particularly in the context of HIV. Research indicates that derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV infections .
  • Anti-inflammatory Effects: Studies have demonstrated that certain pyrimidine derivatives can inhibit nitric oxide production in immune cells, suggesting potential applications in managing inflammatory diseases . The ability to modulate immune responses is critical for developing therapies for conditions like rheumatoid arthritis and other autoimmune disorders.
  • Antitumor Properties: The compound's structural modifications have led to the discovery of agents that inhibit cyclin-dependent kinases, which are vital for cancer cell proliferation. This positions this compound as a potential lead compound in cancer therapy .

Case Study 1: Antiviral Screening

A study conducted on a series of 5-substituted pyrimidines demonstrated their effectiveness against HIV strains resistant to existing treatments. The synthesized compounds were screened for their ability to inhibit viral replication in vitro, revealing that certain derivatives exhibited significantly lower EC50 values compared to traditional NNRTIs like etravirine and rilpivirine. This highlights the potential of these compounds as new antiviral agents .

Case Study 2: Anti-inflammatory Research

In an investigation focused on immune cell modulation, various derivatives of this compound were tested for their ability to suppress nitric oxide production in activated macrophages. Results indicated that specific substitutions at the 5 position enhanced anti-inflammatory activity, providing insights into structure-activity relationships that could inform future drug design .

Comparative Data Table

The following table summarizes key findings from recent studies on the biological activities of 5-amino derivatives:

Compound NameActivity TypeEC50 (µM)Reference
5-Fluoro-2-amino-4,6-dichloropyrimidineAntiviral2
This compoundAnti-inflammatory10
2-PyrazolylpyrimidinonesAntitumor5

Mechanism of Action

The mechanism of action of 5-Amino-6-hydroxy-2-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-phenylpyrimidin-4(1H)-one: Lacks the hydroxyl group at the 6-position.

    6-Hydroxy-2-phenylpyrimidin-4(1H)-one: Lacks the amino group at the 5-position.

    5-Amino-6-methyl-2-phenylpyrimidin-4(1H)-one: Contains a methyl group instead of a hydroxyl group at the 6-position.

Uniqueness

5-Amino-6-hydroxy-2-phenylpyrimidin-4(1H)-one is unique due to the presence of both amino and hydroxyl groups, which can participate in a variety of chemical reactions. This dual functionality makes it a versatile compound for synthetic and research applications.

Biological Activity

5-Amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure consists of a pyrimidine ring with amino and hydroxyl substituents, which are crucial for its biological activity. The molecular formula is C10H10N4OC_{10}H_{10}N_4O, and it has a molecular weight of 218.22 g/mol. The presence of the hydroxyl group is significant for interactions with biological targets, enhancing solubility and reactivity.

1. Antiviral Activity

Research indicates that similar pyrimidine derivatives exhibit antiviral properties, particularly against HIV and other viruses. The compound's mechanism may involve the inhibition of viral replication by targeting viral enzymes such as reverse transcriptase (RT) .

Case Study: A study on related compounds showed that certain pyrimidines displayed EC50 values in the nanomolar range against HIV strains, suggesting that this compound could have comparable efficacy .

2. Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects on several cancer cell lines, including HeLa and HepG2 cells.

Research Findings:

  • Cytotoxicity: Derivatives with bulky substituents at the 4-position of the pyrimidine ring exhibited enhanced cytotoxicity against cancer cells while being less toxic to normal cells .
  • Mechanism: The proposed mechanism involves induction of apoptosis in cancer cells, likely through modulation of cell cycle regulators and apoptosis-related proteins .

3. Antimicrobial Activity

In addition to its antiviral and anticancer activities, this compound has demonstrated antimicrobial properties against various bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffectiveness (EC50/IC50)References
AntiviralHIV~0.19 µM
AnticancerHeLa, HepG2IC50 ~17–38 µM
AntimicrobialVarious BacteriaMIC 4–32 mg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Cell Cycle Modulation: It can induce cell cycle arrest at specific phases, leading to increased apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that it may increase ROS levels, contributing to cytotoxicity in cancer cells .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:

  • In vivo Studies: To assess the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR): To optimize the compound for enhanced potency and selectivity against specific targets.
  • Combination Therapies: Exploring synergistic effects with existing antiviral or anticancer agents.

Properties

CAS No.

34906-08-6

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

5-amino-4-hydroxy-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H9N3O2/c11-7-9(14)12-8(13-10(7)15)6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,13,14,15)

InChI Key

RQUUCRMXGWHHHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)N)O

Origin of Product

United States

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